molecular formula C21H26N2O4 B167355 3,5-diethoxy-N-(4-morpholin-4-ylphenyl)benzamide CAS No. 6020-88-8

3,5-diethoxy-N-(4-morpholin-4-ylphenyl)benzamide

Cat. No. B167355
CAS RN: 6020-88-8
M. Wt: 370.4 g/mol
InChI Key: UTLAUPBKFXELTP-UHFFFAOYSA-N
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Description

3,5-diethoxy-N-(4-morpholin-4-ylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the benzamide family and has been synthesized using various methods.

Scientific Research Applications

3,5-diethoxy-N-(4-morpholin-4-ylphenyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. Additionally, this compound has been found to exhibit antitumor activity, suggesting its potential use in cancer therapy.

Mechanism Of Action

The exact mechanism of action of 3,5-diethoxy-N-(4-morpholin-4-ylphenyl)benzamide is not fully understood. However, it has been suggested that the compound exerts its effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). By inhibiting these enzymes, the compound may reduce the production of inflammatory mediators and thereby alleviate pain and inflammation.

Biochemical And Physiological Effects

Studies have shown that 3,5-diethoxy-N-(4-morpholin-4-ylphenyl)benzamide has various biochemical and physiological effects. For instance, it has been found to reduce the levels of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3,5-diethoxy-N-(4-morpholin-4-ylphenyl)benzamide in lab experiments is its relatively low toxicity. This compound has been shown to be well-tolerated in animal models, suggesting its potential use in preclinical studies. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 3,5-diethoxy-N-(4-morpholin-4-ylphenyl)benzamide. One potential direction is to explore its potential use in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. Finally, the development of more efficient synthesis methods for this compound may facilitate its use in future research.
Conclusion
In conclusion, 3,5-diethoxy-N-(4-morpholin-4-ylphenyl)benzamide is a promising compound that has potential applications in various fields of scientific research. Its anti-inflammatory, analgesic, and antitumor properties make it a potential candidate for the development of new drugs. Although further research is needed to fully understand its mechanism of action and identify its molecular targets, the future looks bright for this compound.

Synthesis Methods

The synthesis of 3,5-diethoxy-N-(4-morpholin-4-ylphenyl)benzamide can be achieved using various methods. One of the most commonly used methods is the reaction between 4-morpholin-4-ylphenol and ethyl 3,5-diethoxybenzoate in the presence of a catalyst, such as copper(II) sulfate pentahydrate. The reaction proceeds via an SNAr mechanism to yield the desired product.

properties

CAS RN

6020-88-8

Product Name

3,5-diethoxy-N-(4-morpholin-4-ylphenyl)benzamide

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

3,5-diethoxy-N-(4-morpholin-4-ylphenyl)benzamide

InChI

InChI=1S/C21H26N2O4/c1-3-26-19-13-16(14-20(15-19)27-4-2)21(24)22-17-5-7-18(8-6-17)23-9-11-25-12-10-23/h5-8,13-15H,3-4,9-12H2,1-2H3,(H,22,24)

InChI Key

UTLAUPBKFXELTP-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3)OCC

Canonical SMILES

CCOC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3)OCC

Origin of Product

United States

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